3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Overview
Description
3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both chloro and fluoro substituents in the molecule enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The tetrahydroquinoline intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Chlorination: The final step involves the chlorination of the benzenesulfonamide moiety using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfinamide or sulfenamide derivatives.
Substitution: The chloro and fluoro substituents make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfinamide or sulfenamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: Used as a probe to study enzyme interactions and protein binding.
Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with active site residues, while the chloro and fluoro substituents enhance binding affinity through hydrophobic interactions. This leads to inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
- This compound
Uniqueness
The unique combination of chloro and fluoro substituents in this compound enhances its chemical reactivity and biological activity compared to other sulfonamides. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S2/c22-16-4-1-5-20(13-16)30(26,27)24-18-9-6-15-3-2-12-25(21(15)14-18)31(28,29)19-10-7-17(23)8-11-19/h1,4-11,13-14,24H,2-3,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGBANSMHSASQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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